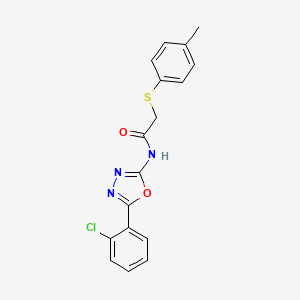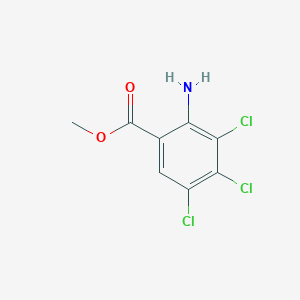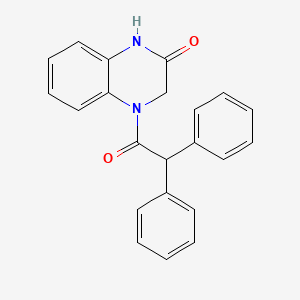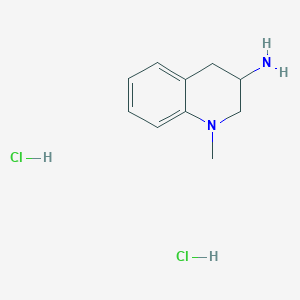
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has gained attention due to its potential neuroprotective properties and its role in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride (1MeTIQ) is the dopamine D2 receptor . This receptor plays a crucial role in the brain’s reward system and motor control.
Mode of Action
1MeTIQ acts as an antagonist of the agonistic conformation of the dopamine D2 receptor . This means it binds to the receptor and blocks its activation, preventing the typical response .
Biochemical Pathways
1MeTIQ affects the metabolism of dopamine, a key neurotransmitter in the brain. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), reduces the production of free radicals, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . These actions are believed to be important for its neuroprotective activity .
Result of Action
1MeTIQ has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant . Its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been noted . It’s implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride has been found to interact with dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the agonistic conformation of dopamine (DA) receptors . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can interact with dopamine (DA) receptors, inhibit the formation of 3,4-dihydroxyphenylacetic acid, and shift DA catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
Temporal Effects in Laboratory Settings
It has been observed that this compound does not show extensive and significant toxic effects in in vivo and in vitro studies in rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a significant increase in the climbing activity was observed after systemic administration of this compound in a higher dose of 20 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) reacts with an aldehyde or α-keto acid . This reaction typically requires acidic conditions and can be catalyzed by various acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes selecting appropriate catalysts, reaction temperatures, and purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its neuroprotective effects.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar neuroprotective properties but less potent than 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant neuroprotective activity and similar mechanisms of action.
Uniqueness
This compound is unique due to its potent neuroprotective properties and its ability to modulate multiple pathways involved in neuroprotection. Its dual action on dopamine metabolism and glutamate antagonism makes it a promising candidate for treating neurodegenerative diseases .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;;/h2-5,9H,6-7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEYIKLSFGVGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044836-47-5 |
Source


|
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

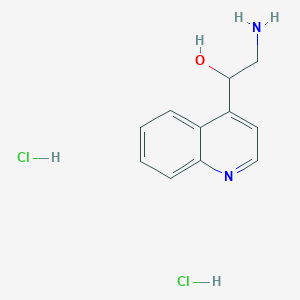
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)
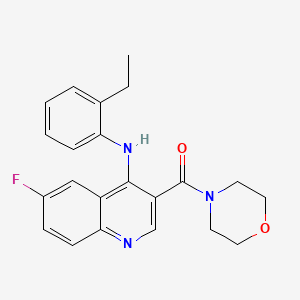
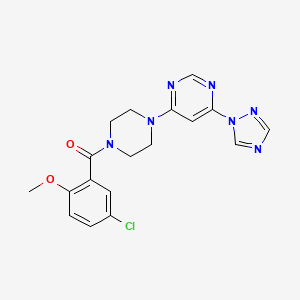
![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)
![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)
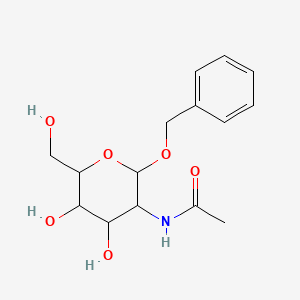
![(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide](/img/structure/B3002107.png)
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)
